
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamic acid and is characterized by the presence of ethylene and cyanoethyl groups. This compound is commonly used as an antimicrobial agent and has significant industrial and scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) typically involves the reaction of ethylenediamine with carbon disulfide and sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{NCS}_2\text{CH}_2\text{CH}_2\text{NCS}_2\text{Na} + 2\text{H}_2\text{O} ] This reaction results in the formation of the disodium salt of ethylenebis(dithiocarbamate), which is then further reacted with acrylonitrile to introduce the cyanoethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
化学反应分析
Types of Reactions
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyanoethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanoethyl groups under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Acts as an antimicrobial agent and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of rubber and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The cyanoethyl groups play a crucial role in this inhibition by forming stable complexes with the enzyme’s active site residues. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
相似化合物的比较
Similar Compounds
Disodium ethylenebisdithiocarbamate: Similar structure but lacks the cyanoethyl groups.
Zinc ethylenebisdithiocarbamate: Contains zinc instead of sodium and is used as a fungicide.
Manganese ethylenebisdithiocarbamate: Contains manganese and is also used as a fungicide.
Uniqueness
Carbamic acid, ethylenebis((2-cyanoethyl)dithio-, disodium salt) is unique due to the presence of cyanoethyl groups, which enhance its reactivity and broaden its range of applications. The cyanoethyl groups also contribute to its antimicrobial properties, making it more effective compared to similar compounds.
属性
CAS 编号 |
73747-48-5 |
|---|---|
分子式 |
C10H12N4Na2S4 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
disodium;N-(2-cyanoethyl)-N-[2-[2-cyanoethyl(sulfidocarbothioyl)amino]ethyl]carbamodithioate |
InChI |
InChI=1S/C10H14N4S4.2Na/c11-3-1-5-13(9(15)16)7-8-14(10(17)18)6-2-4-12;;/h1-2,5-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI 键 |
BHIGGXYNNWECCP-UHFFFAOYSA-L |
规范 SMILES |
C(CN(CCN(CCC#N)C(=S)[S-])C(=S)[S-])C#N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


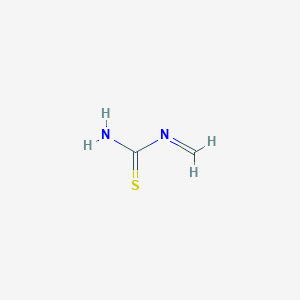
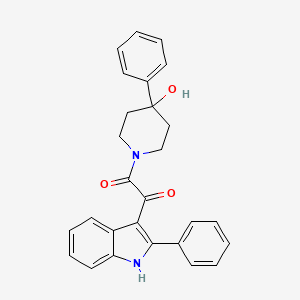
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

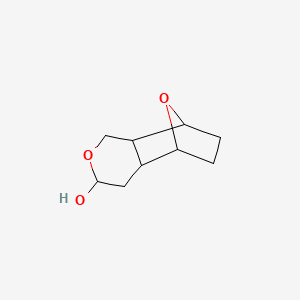

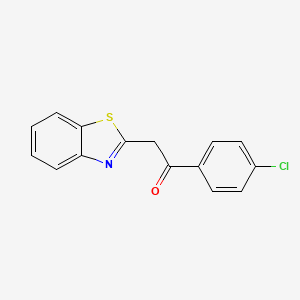
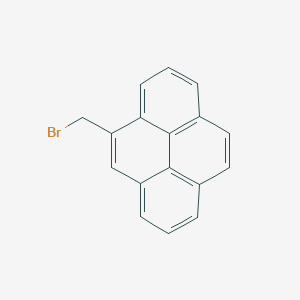
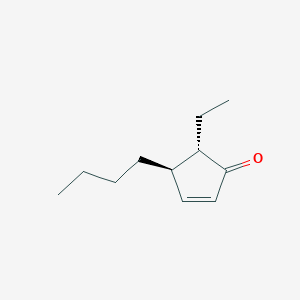
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
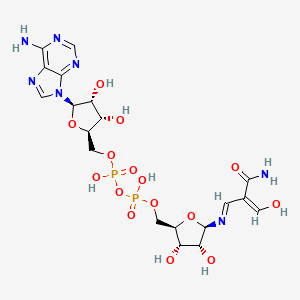
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

